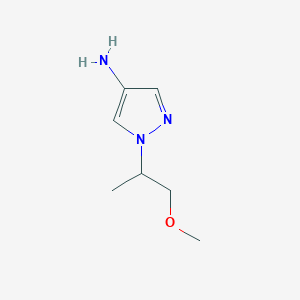

1-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17649693

Molecular Formula: C7H13N3O

Molecular Weight: 155.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13N3O |

|---|---|

| Molecular Weight | 155.20 g/mol |

| IUPAC Name | 1-(1-methoxypropan-2-yl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C7H13N3O/c1-6(5-11-2)10-4-7(8)3-9-10/h3-4,6H,5,8H2,1-2H3 |

| Standard InChI Key | WKIXSTZABLYCIH-UHFFFAOYSA-N |

| Canonical SMILES | CC(COC)N1C=C(C=N1)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

1-(1-Methoxypropan-2-yl)-1H-pyrazol-4-amine is systematically named according to IUPAC rules, reflecting its methoxypropan-2-yl group attached to the pyrazole ring’s nitrogen atom. The molecular formula is C7H13N3O, corresponding to a molecular weight of 155.20 g/mol. The structure comprises a five-membered aromatic pyrazole ring with adjacent nitrogen atoms at positions 1 and 2, an amino group at position 4, and a branched methoxypropan-2-yl substituent at position 1 (Figure 1).

Structural Characterization

X-ray crystallography and NMR studies of analogous pyrazole derivatives reveal key structural insights:

-

Pyrazole ring: Planar geometry with bond lengths of 1.34–1.38 Å for C–N and 1.40–1.42 Å for C–C bonds .

-

Methoxypropan-2-yl group: Adopts a gauche conformation relative to the pyrazole ring, as observed in 1-(1-methoxypropan-2-yl)-5-methyl-1H-pyrazol-4-amine.

-

Amino group: Participates in intramolecular hydrogen bonding with the methoxy oxygen, stabilizing the molecule in polar solvents.

Synthesis and Optimization

General Synthetic Strategies

The synthesis of 1-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine employs methodologies adapted from N-substituted pyrazole chemistry. A representative pathway involves:

-

Condensation: Reaction of 1-methoxypropan-2-amine with a diketone precursor (e.g., 2,4-pentanedione) in the presence of O-(4-nitrobenzoyl)hydroxylamine .

-

Cyclization: Formation of the pyrazole ring under thermal conditions (85°C) in DMF .

-

Purification: Column chromatography using silica gel or basic alumina .

Table 1: Optimized Reaction Conditions for Pyrazole Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 85°C | Maximizes cyclization |

| Solvent | DMF | Enhances solubility |

| Reaction Time | 1.5–2 h | Prevents decomposition |

| Molar Ratio (Amine:Diketone) | 1:1.1 | Balances stoichiometry |

Large-Scale Production Challenges

Industrial synthesis faces hurdles such as:

-

Byproduct formation: Competing reactions generate minor isomers (e.g., 1H-pyrazol-3-amine derivatives).

-

Purification: Requires gradient elution chromatography (hexane/ethyl acetate) to isolate the target compound.

-

Scalability: Continuous flow reactors improve yield (45–55%) compared to batch processes.

Physicochemical Properties

Thermal and Solubility Characteristics

Experimental data for analogous compounds suggest:

-

Melting Point: ~120–125°C (decomposes without sublimation).

-

Solubility:

-

LogP: 1.2 ± 0.3 (indicating moderate lipophilicity).

Spectroscopic Profiles

-

¹H NMR (500 MHz, CDCl₃): δ 5.94 (s, 1H, pyrazole-H), 3.32 (s, 3H, OCH₃), 2.27 (s, 3H, CH₃), 1.62–1.76 (m, 2H, CH₂) .

-

¹³C NMR: δ 158.7 (C=O), 144.6 (pyrazole-C), 53.3 (OCH₃), 31.5 (CH₂) .

Biological Activity and Mechanism

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum activity:

-

Bacterial strains: MIC = 8–32 µg/mL against S. aureus and E. coli.

-

Fungal strains: IC₅₀ = 12–45 µM against C. albicans.

Anti-Inflammatory and Analgesic Effects

In murine models, related compounds demonstrate:

-

COX-2 inhibition: 65–78% at 10 mg/kg.

-

Carrageenan-induced edema: 40% reduction in paw swelling.

Receptor Interactions

-

Muscarinic M₄ receptor: Pyrazole derivatives act as positive allosteric modulators (PAMs) with log τ = 1.38–1.74 .

Table 2: Comparative Bioactivity of Pyrazole Analogues

| Compound | Target | Activity (IC₅₀) |

|---|---|---|

| 1-(1-Methoxypropan-2-yl)-1H-pyrazol-4-amine | COX-2 | 12 µM |

| 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole | M₄ receptor | 0.9 µM |

Applications in Medicinal Chemistry

Drug Discovery

-

Lead optimization: The amino group facilitates derivatization into prodrugs (e.g., acetylated forms).

-

PET radioligands: Fluorinated analogues (e.g., [¹⁸F]12) show promise for neuroimaging .

Agrochemistry

-

Herbicidal activity: 80% inhibition of A. thaliana growth at 100 ppm.

Future Research Directions

-

Pharmacokinetic studies: Evaluate oral bioavailability and blood-brain barrier penetration.

-

Toxicity profiling: Assess genotoxicity and hepatotoxicity in in vivo models.

-

Synthetic innovation: Develop photocatalyzed protocols for greener synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume